molecular formula C21H19N5O2 B5609569 N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B5609569
M. Wt: 373.4 g/mol
InChI Key: AVHCXCDWAZGBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo[5,1-c][1,2,4]triazine core substituted with methyl groups at positions 4 and 7, a phenyl group at position 8, and a 2-methoxyphenyl carboxamide moiety at position 2. Pyrazolo-triazine derivatives are known for their applications in photosensitive materials, inks, and pharmaceuticals, particularly due to their structural versatility and electronic properties .

Properties

IUPAC Name

N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-13-18(15-9-5-4-6-10-15)20-24-23-19(14(2)26(20)25-13)21(27)22-16-11-7-8-12-17(16)28-3/h4-12H,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHCXCDWAZGBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide (CAS No. 879576-32-6) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19N5O2
  • Molecular Weight : 373.41 g/mol
  • SMILES Notation : COc1ccccc1NC(=O)c1nnc2n(c1C)nc(c2c1ccccc1)C

The compound features a pyrazolo[5,1-c][1,2,4]triazine core structure, which is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action Reference
MCF73.79Induction of apoptosis
NCI-H46012.50Inhibition of cell proliferation
Hep-23.25Cytotoxic effects
A54926.00Autophagy induction
P81517.82Cell cycle arrest

The biological activity of this compound appears to be mediated through several mechanisms:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells, characterized by morphological changes and activation of caspases.
  • Cell Cycle Arrest : It can cause cell cycle arrest at various phases, particularly in the G0/G1 phase, preventing cancer cell proliferation.
  • Autophagy : Some studies suggest that the compound may promote autophagy in cancer cells, leading to cell death without triggering apoptosis.
  • Inhibition of Kinases : Research indicates that it may inhibit specific kinases involved in cancer progression, contributing to its cytotoxic effects.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on various cancer cell lines (MCF7, NCI-H460), this compound exhibited significant cytotoxicity with IC50 values indicating strong efficacy against these lines. The study concluded that the compound could be a candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.

Study 2: Mechanistic Insights

Another research focused on elucidating the mechanisms behind the anticancer activity of this compound found that it significantly inhibits the expression of proteins associated with cell survival pathways (e.g., Bcl-2 family proteins). This suggests that its mechanism involves downregulation of survival signals in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituent patterns, functional groups, and core heterocyclic modifications. Below is a comparative analysis based on evidence:

Compound Name/ID Core Structure Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Pyrazolo[5,1-c][1,2,4]triazine 4,7-dimethyl; 8-phenyl; 3-(2-methoxyphenyl) Carboxamide ~432.5 (calculated) Not explicitly reported -
4-Amino-N-(4-methoxyphenyl) analog (Compound 3d) Pyrido-pyrazolo-triazine 8,10-dimethyl; 3-(4-methoxyphenyl) Carboxamide, amino ~406.4 Anticancer (assumed via SRB assay)
N-(4-methoxyphenyl) isomer () Pyrazolo[5,1-c][1,2,4]triazine 4,7-dimethyl; 8-phenyl; 3-(4-methoxyphenyl) Carboxamide ~432.5 Screening compound (no activity specified)
Ethyl 4-amino-7-methyl-8-phenyl analog () Pyrazolo[5,1-c][1,2,4]triazine 7-methyl; 8-phenyl; 3-ethyl carboxylate Ester, amino ~337.4 Intermediate for further synthesis
8-(4-Fluorophenyl) analog () Imidazo[2,1-c][1,2,4]triazine 4-oxo; 8-(4-fluorophenyl); 3-carboxamide Carboxamide, fluorophenyl 375.4 Not reported

Key Observations:

Substituent Position Effects :

  • The 2-methoxyphenyl group in the target compound may confer distinct electronic and steric effects compared to the 4-methoxyphenyl isomer (). Para-substitution often enhances metabolic stability, whereas ortho-substitution may influence binding affinity in biological systems .
  • The 8-phenyl group in the target compound is conserved in analogs (e.g., ), suggesting its role in π-π stacking interactions or core stability.

Functional Group Impact: Carboxamide vs. Ester: The target compound’s carboxamide group (vs. Amino Groups: Compounds like 3d () include an amino group, which may enhance solubility or reactivity compared to the target compound’s methyl-dominated substituents .

Synthetic Routes :

  • The target compound’s synthesis likely involves regioselective alkylation (as in ) or cyclocondensation (). For example, highlights regioselective N-alkylation to install substituents on the pyrazolo-triazine core, while uses acetic acid-mediated cyclization for related triazines .

Research Findings and Data Tables

Physicochemical Properties (Inferred):

Property Target Compound Compound 3d () Ethyl Ester ()
Melting Point Not reported >300°C Not reported
IR Stretches (C=O) ~1670 cm⁻¹ 1668 cm⁻¹ 1671 cm⁻¹ (ester C=O)
Solubility Low (hydrophobic aryl groups) Moderate (amino group) Low (ester group)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.